Physicochemical Profile for Bioisosteric Replacement of Morpholine
3-Oxa-6-azabicyclo[3.2.0]heptane is identified as a morpholine bioisostere, a common motif in FDA-approved drugs. While direct comparative biological data for the parent scaffold is limited, its calculated physicochemical properties (LogP: -0.06660, pKa: 10.59) define a distinct lipophilicity and basicity profile compared to morpholine (LogP: -0.86, pKa: 8.36) [1]. This indicates that the bicyclic scaffold is more lipophilic and a stronger base, which can significantly impact membrane permeability, binding affinity, and metabolic stability in drug candidates, offering a measurable differentiation for SAR studies.
| Evidence Dimension | Lipophilicity (LogP) and Basicity (pKa) |
|---|---|
| Target Compound Data | Calculated LogP: -0.06660, pKa: 10.59 |
| Comparator Or Baseline | Morpholine: Experimental LogP: -0.86, pKa: 8.36 |
| Quantified Difference | ΔLogP = +0.79, ΔpKa = +2.23 |
| Conditions | Calculated properties for target compound; experimental values for morpholine (PubChem). |
Why This Matters
This quantitative difference in fundamental drug-like properties allows a medicinal chemist to select this building block over morpholine to specifically increase lipophilicity and adjust basicity of a lead compound, a key decision point in lead optimization.
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79029, Morpholine. View Source
